molecular formula C10H13NO3 B12999908 tert-Butyl 3-hydroxyisonicotinate

tert-Butyl 3-hydroxyisonicotinate

Cat. No.: B12999908
M. Wt: 195.21 g/mol
InChI Key: IWTRXBBNCVGTCZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxyisonicotinate is an organic compound with the molecular formula C10H13NO3. It is a derivative of isonicotinic acid, where the carboxyl group is esterified with tert-butyl alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-hydroxyisonicotinate can be synthesized through the esterification of 3-hydroxyisonicotinic acid with tert-butyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters often involves transesterification reactions. For instance, methyl esters can be converted to tert-butyl esters using tert-butyl alcohol in the presence of a catalyst such as sodium tert-butoxide. This method is advantageous due to its efficiency and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-hydroxyisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl 3-hydroxyisonicotinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxyisonicotinate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active isonicotinic acid, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-hydroxyisonicotinate is unique due to the presence of both a hydroxyl group and a tert-butyl ester group.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

tert-butyl 3-hydroxypyridine-4-carboxylate

InChI

InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)7-4-5-11-6-8(7)12/h4-6,12H,1-3H3

InChI Key

IWTRXBBNCVGTCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=NC=C1)O

Origin of Product

United States

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